molecular formula C12H5BrF4 B3257899 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl CAS No. 29680-44-2

4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl

Cat. No.: B3257899
CAS No.: 29680-44-2
M. Wt: 305.06 g/mol
InChI Key: OLNXLOVPALDQNV-UHFFFAOYSA-N
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Description

4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound characterized by the presence of bromine and fluorine atoms on the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid or ester. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Another method involves the bromination of 2,3,5,6-tetrafluorobiphenyl using bromine or bromine-containing reagents under controlled conditions. This method requires careful control of temperature and reaction time to achieve the desired product .

Industrial Production Methods

Industrial production of 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biphenyl derivatives, while substitution reactions can yield amine or thiol-substituted biphenyls .

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the biphenyl ring. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl and another aryl group . The specific molecular targets and pathways depend on the reaction and the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl is unique due to the combination of bromine and multiple fluorine atoms on the biphenyl structure. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, making it valuable for various applications in organic synthesis and materials science .

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrF4/c13-8-11(16)9(14)7(10(15)12(8)17)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNXLOVPALDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781540
Record name 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29680-44-2
Record name 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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